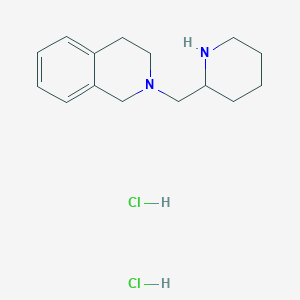
2-(2-哌啶基甲基)-1,2,3,4-四氢异喹啉二盐酸盐
描述
2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a piperidine moiety, which is a common structural motif in many pharmacologically active compounds. The presence of the tetrahydroisoquinoline structure further enhances its biological activity, making it a valuable compound for various studies.
科学研究应用
2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound is studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: It has potential therapeutic applications due to its pharmacological properties, including its use as a precursor in drug development.
Industry: It is utilized in the production of various chemical intermediates and active pharmaceutical ingredients (APIs).
作用机制
Target of Action
It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are generally well-studied, and these compounds are known to have good bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the presence of other substances, ph levels, temperature, and more .
生化分析
Biochemical Properties
2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the compound acting as a substrate or inhibitor, thereby affecting the enzyme’s activity and the overall metabolic pathway.
Cellular Effects
The effects of 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of protein kinase C (PKC), a key player in cell signaling . By altering PKC activity, the compound can impact various cellular processes, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s interaction with cytochrome P450 enzymes involves a complex mechanism where it may undergo ring contraction mediated by the active species of these enzymes . This interaction highlights the compound’s potential in influencing metabolic pathways and drug metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, its interaction with cytochrome P450 enzymes can lead to the formation of metabolites that may have different biological activities . These temporal changes are crucial for understanding the compound’s overall impact in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, studies have shown that piperidine derivatives can have potent cytotoxic activity against cancer cell lines . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may also involve ring contraction and other chemical transformations that influence its biological activity.
Transport and Distribution
The transport and distribution of 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride within cells and tissues are critical for its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation in specific tissues, thereby influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is essential for its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall function in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Tetrahydroisoquinoline Structure: This can be achieved by Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring.
Coupling of Piperidine and Tetrahydroisoquinoline: The final step involves the coupling of the piperidine moiety with the tetrahydroisoquinoline structure, often through reductive amination or other suitable coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure hydrogenation for the piperidine synthesis and continuous flow reactors for the Pictet-Spengler reaction to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or tetrahydroisoquinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
相似化合物的比较
Similar Compounds
- 2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
- Piperidine
Uniqueness
2-(2-Piperidinylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is unique due to the combination of the piperidine and tetrahydroisoquinoline structures, which confer distinct pharmacological properties. This dual structure allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties.
属性
IUPAC Name |
2-(piperidin-2-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-6-14-11-17(10-8-13(14)5-1)12-15-7-3-4-9-16-15;;/h1-2,5-6,15-16H,3-4,7-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUBMLZTGHDWAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2CCC3=CC=CC=C3C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


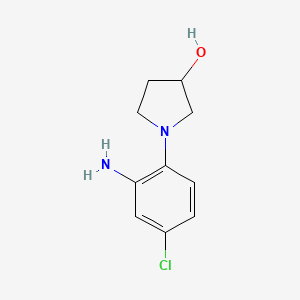
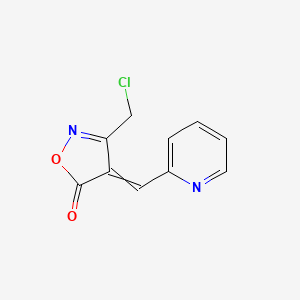


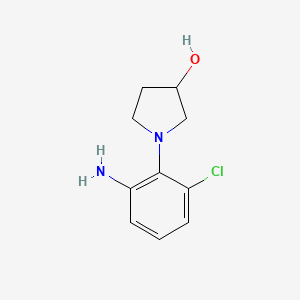

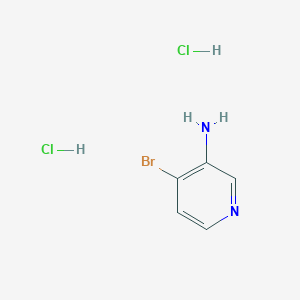
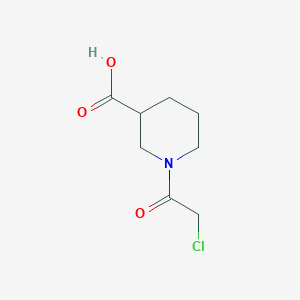
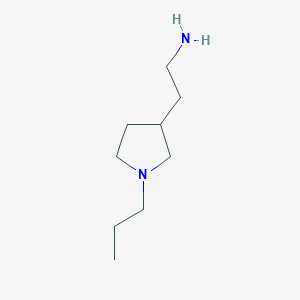

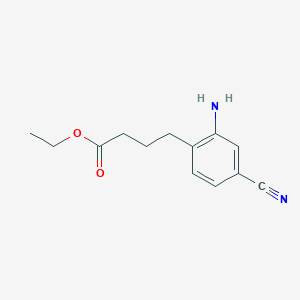
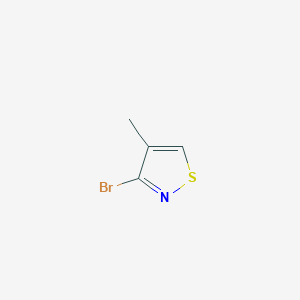
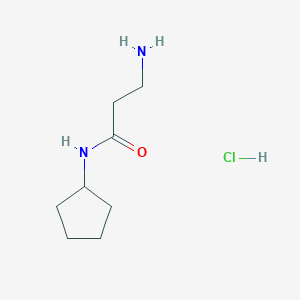
![4-[(5-Bromo-4-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441044.png)
